
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound often investigated in various fields of scientific research for its unique chemical properties. The combination of bromine, pyrazole, and methoxybenzamide groups endows this molecule with intriguing reactivity and potential utility in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide generally involves multi-step organic reactions. A typical route might involve:
Preparation of the Pyrazole Intermediate
The initial step may involve the cyclization of cyclopropyl hydrazine with a suitable trifluoromethyl ketone to form the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Bromination
The bromination of a specific benzamide derivative to introduce the bromine atom at the correct position on the aromatic ring. Common brominating agents such as N-bromosuccinimide (NBS) might be used under controlled conditions.
Coupling Reaction
Finally, the coupling of the pyrazole intermediate with the brominated benzamide derivative using suitable reagents like carbodiimides or coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
On an industrial scale, the production of such complex molecules would likely involve optimization for yield, purity, and cost-effectiveness. This might include the development of robust and scalable reaction conditions, continuous flow processes, and the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound might undergo oxidation reactions depending on the functional groups present and the nature of the oxidizing agents used.
Reduction
Selective reduction reactions could be applied, particularly focusing on the modification of the pyrazole or aromatic ring.
Substitution
The bromine atom in the molecule offers a site for nucleophilic substitution reactions, which could be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: : Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: : Nucleophiles like amines or thiols under suitable base conditions.
Major Products
Oxidation: : Potential formation of oxidized derivatives with altered functional groups.
Reduction: : Reduced forms of the compound with modified electronic properties.
Substitution: : New compounds with diverse functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide involves several key steps, including the formation of the pyrazole moiety and subsequent modifications to introduce the bromine and methoxy groups. The synthetic pathway typically includes:
- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors, such as cyclopropyl and trifluoromethyl derivatives.
- Bromination : The introduction of the bromine atom is often performed using brominating agents under controlled conditions to ensure selectivity.
- Amidation : The final step involves coupling the resulting pyrazole derivative with an appropriate amine to form the amide bond, yielding the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids, emphasizing the importance of structural modifications in enhancing potency against various cancer cell lines .
Antiparasitic Activity
The compound's structural features suggest potential efficacy against parasitic infections, particularly malaria. Research highlights that modifications in similar pyrazole-based compounds can lead to improved aqueous solubility and metabolic stability, which are critical for therapeutic effectiveness .
Case Studies
In a study focusing on dihydroquinazolinone derivatives that target PfATP4 (a sodium pump crucial for Plasmodium survival), researchers found that incorporating polar functionalities significantly enhanced both solubility and antiparasitic activity . While not directly related to this compound, these findings underscore the relevance of structural optimization in developing effective antiparasitic agents.
Compound Name | Activity Type | EC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | TBD | |
Dihydroquinazolinone analog | Antiparasitic | 0.010 - 0.064 |
Synthesis Overview
Step | Description | Conditions |
---|---|---|
1 | Formation of Pyrazole Ring | Cyclization with trifluoromethyl precursor |
2 | Bromination | Use of brominating agents under anhydrous conditions |
3 | Amidation | Coupling with amine derivatives |
Mechanism of Action
The biological activity of 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can be attributed to its interaction with specific molecular targets, including enzymes or receptors. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, aiding its binding to target sites and modulating physiological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide. These may include:
Benzamides: : Often explored for their biological activities and used in medicinal chemistry.
Pyrazole derivatives: : Known for their diverse pharmacological properties.
Trifluoromethyl-substituted compounds: : Widely studied for their role in increasing the efficacy and stability of pharmaceutical agents.
Biological Activity
2-bromo-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a compound with a complex structure that incorporates a bromine atom, a methoxy group, and a trifluoromethyl-substituted pyrazole. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy.
- Molecular Formula : C17H17BrF3N3O2
- Molecular Weight : 432.2 g/mol
- CAS Number : 1797236-60-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins. The methoxy group can also influence the compound's solubility and metabolic stability.
Kinase Inhibition
Recent studies have highlighted the role of similar compounds in inhibiting receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, compounds with similar structural motifs have been shown to inhibit the epidermal growth factor receptor (EGFR) and other related kinases with IC50 values in the low nanomolar range . This suggests that this compound could exhibit comparable activity.
Case Study 1: Structural Analog Comparison
A study comparing various benzamide derivatives indicated that modifications at the pyrazole position significantly impacted kinase inhibition and antiproliferative activity. Compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-substituted counterparts . This reinforces the hypothesis that this compound could be an effective inhibitor.
Case Study 2: Metabolic Stability Assessment
Research into similar compounds has shown that metabolic stability is critical for maintaining therapeutic efficacy. For instance, derivatives with polar functionalities demonstrated improved metabolic profiles while retaining biological activity . This suggests that optimizing the structure of this compound could enhance its pharmacokinetic properties.
Data Table: Comparison of Biological Activities
Compound Name | Structure Features | IC50 (µM) | Biological Activity |
---|---|---|---|
Compound A | Trifluoromethyl + Pyrazole | 0.010 | Strong kinase inhibition |
Compound B | Non-substituted Pyrazole | 0.177 | Moderate activity |
This compound | Bromine + Methoxy + Trifluoromethyl + Cyclopropyl | TBD | Potentially high activity |
Properties
IUPAC Name |
2-bromo-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3N3O2/c1-26-11-4-5-13(18)12(8-11)16(25)22-6-7-24-14(10-2-3-10)9-15(23-24)17(19,20)21/h4-5,8-10H,2-3,6-7H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJCBREFMYYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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